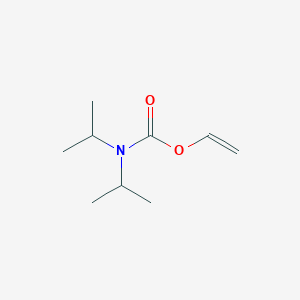

Vinyl diisopropylcarbamate

Description

Historical Context and Synthetic Utility of Vinyl Carbamates

The broader class of compounds known as carbamates, or urethanes, have been a cornerstone of organic chemistry for over a century, finding applications ranging from pharmaceuticals to polymers. nih.govacs.org Organic carbamates are valued for their chemical stability and their role as protecting groups for amines in peptide synthesis. nih.govacs.org The development of vinyl carbamates represented a significant step forward, introducing a polymerizable and synthetically adaptable double bond into the carbamate (B1207046) scaffold. rsc.org

Historically, the synthesis of vinyl carbamates often involved expensive or toxic reagents, such as vinyl chloroformate reacting with an appropriate amine, which limited their widespread industrial use. researchgate.netrsc.org Despite these challenges, their synthetic potential drove research into more accessible synthetic routes. rsc.org Vinyl carbamates have proven to be valuable precursors in a variety of transformations, including cycloaddition reactions to form important nitrogen-containing heterocycles. mdpi.comnih.gov For instance, palladium-catalyzed reactions of vinyl cyclic carbamates can generate zwitterionic intermediates that participate in annulations to create complex structures like tetrahydroquinolines. mdpi.com Their ability to undergo amine exchange reactions has also been exploited in the regiospecific synthesis of highly substituted pyrroles and quinolones. nih.gov

Significance of Vinyl Diisopropylcarbamate in Contemporary Organic Synthesis

This compound has emerged as a particularly significant reagent due to the influence of the bulky N,N-diisopropylcarbamate group. This group is one of the most powerful directed metalation groups (DMGs) in organic synthesis. acs.orgnih.gov The directed metalation (specifically lithiation) of substrates bearing this group allows for highly regioselective deprotonation at the position ortho to the carbamate, creating a reactive organolithium intermediate that can be trapped with various electrophiles. acs.orgnih.gov

A key application of this compound is in directed lithiation reactions to form α-lithiated species, which are pivotal for creating new carbon-carbon bonds. researchgate.netnih.gov This strategy is central to the Hoppe allylation reaction, where crotyl (diisopropyl)carbamate can be deprotonated and reacted with aldehydes to produce homoallylic alcohols with high stereoselectivity. thieme-connect.com

Furthermore, the this compound group has been ingeniously used as a precursor to other valuable functional groups. Research has shown that a (Z)-vinyl (diisopropyl)carbamate can be efficiently and stereoselectively converted into a (Z)-vinyl triflate. thieme-connect.comthieme-connect.com This transformation is highly significant because vinyl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Sonogashira couplings. This two-step sequence effectively allows the vinyl carbamate to act as a surrogate for a vinylmetal species in complex molecule synthesis, enabling the creation of substituted alkenes with retained (Z)-geometry. thieme-connect.comthieme-connect.com

Overview of Key Research Areas and Challenges

Current research involving this compound is focused on expanding its synthetic utility and addressing existing limitations. Key areas of investigation include:

Asymmetric Synthesis: A major focus is the use of chiral ligands, such as (-)-sparteine, to achieve enantioselective deprotonation of carbamates. researchgate.netwhiterose.ac.uk This allows for the creation of chiral organolithium intermediates, which can then be used to synthesize enantiomerically enriched products, a critical goal in pharmaceutical chemistry.

Heterocyclic Synthesis: The use of vinyl carbamates in transition-metal-catalyzed cycloaddition reactions continues to be a fruitful research area. sioc-journal.cnresearchgate.net Developing new ligand-controlled divergent syntheses allows for the selective formation of either linear or cyclic products from the same starting materials. sioc-journal.cn

Tandem Reactions: Researchers are designing cascade or domino reactions that leverage the reactivity of the vinyl carbamate. An example is the transformation of the carbamate into a vinyl triflate followed by an in-situ cross-coupling reaction, which improves synthetic efficiency by reducing the number of separate operational steps. thieme-connect.com

Despite its versatility, challenges remain. The primary challenge has been the cost and difficulty associated with the synthesis of vinyl carbamates, which has historically hindered their large-scale application. rsc.orgresearchgate.net From a reaction standpoint, controlling the configurational stability of the lithiated intermediates and achieving perfect regioselectivity in complex substrates can be difficult. researchgate.net Overcoming these hurdles through the development of more economical synthetic routes and more selective reaction conditions is a key objective for future research. rsc.org

Interactive Data Tables

Table 1: Transformation of (Z)-Vinyl Diisopropylcarbamate

This table summarizes the selective conversion of a (Z)-vinyl diisopropylcarbamate into other synthetically useful functional groups, demonstrating its role as a versatile intermediate. The data is based on established synthetic transformations. thieme-connect.comthieme-connect.com

| Starting Material | Reagents | Product | Yield | Selectivity (Z:E) |

| (Z)-Vinyl Diisopropylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C2. N-Phenyl-bis(trifluoromethanesulfonimide) | (Z)-Vinyl Triflate | 76% | 98:2 |

| (Z)-Vinyl Diisopropylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C2. Diethyl chlorophosphate | (Z)-Vinyl Phosphate (B84403) | 79% | >99:1 (Z only) |

Table 2: Palladium-Catalyzed Cross-Coupling of (Z)-Vinyl Triflate Derived from Vinyl Carbamate

This table showcases the utility of the (Z)-vinyl triflate, synthesized from this compound, in Stille coupling reactions to form new C-C bonds with retention of stereochemistry. thieme-connect.comthieme-connect.com

| Vinyl Triflate Substrate | Coupling Partner | Catalyst System | Product | Yield |

| (Z)-Vinyl Triflate | Vinyltributyltin | Pd₂(dba)₃, PPh₃, LiCl, NMP | (Z,E)-Diene | 85% |

| (Z)-Vinyl Triflate | Phenyltributyltin | Pd₂(dba)₃, PPh₃, LiCl, NMP | (Z)-Stilbene derivative | 81% |

| (Z)-Vinyl Triflate | (Tributylstannyl)acetylene | Pd₂(dba)₃, PPh₃, LiCl, NMP | (Z)-Enyne | 89% |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethenyl N,N-di(propan-2-yl)carbamate |

InChI |

InChI=1S/C9H17NO2/c1-6-12-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 |

InChI Key |

AUAXHNZLPNKHMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)OC=C |

Origin of Product |

United States |

Synthetic Methodologies for Vinyl Diisopropylcarbamate and Its Analogs

Direct Synthesis Routes to Vinyl Diisopropylcarbamate

Direct synthetic routes to this compound primarily rely on the reaction of a vinyl organometallic species with a suitable carbamoylating agent, or through specific named reactions that can generate the desired vinyl carbamate (B1207046) structure.

Organometallic Reagent-Mediated Approaches

Organometallic reagents, particularly those based on lithium and magnesium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Their application in the synthesis of this compound involves the generation of a vinyl nucleophile that subsequently reacts with a diisopropylcarbamoyl electrophile.

A plausible and direct approach for the synthesis of this compound involves the use of vinyllithium as a key intermediate. Vinyllithium, a highly reactive organolithium reagent, can be prepared from vinyl halides, such as vinyl chloride or vinyl bromide, by reaction with lithium metal. Once formed, vinyllithium can act as a potent nucleophile, reacting with an appropriate electrophile to form the desired product.

In this context, the synthesis of this compound would involve the reaction of vinyllithium with diisopropylcarbamoyl chloride. The lone pair of electrons on the carbon atom of vinyllithium would attack the electrophilic carbonyl carbon of diisopropylcarbamoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of lithium chloride would yield the final product, this compound. This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the organolithium reagent.

Reaction Scheme:

The use of organomagnesium compounds, commonly known as Grignard reagents, represents another important strategy for the synthesis of this compound. Vinylmagnesium bromide, a readily accessible Grignard reagent, can be prepared by the reaction of vinyl bromide with magnesium metal in an ethereal solvent like THF orgsyn.orgorgsyn.org.

The reaction of vinylmagnesium bromide with diisopropylcarbamoyl chloride would proceed in a manner analogous to the lithium-based approach. The nucleophilic vinyl group of the Grignard reagent attacks the carbonyl carbon of the carbamoyl (B1232498) chloride. This addition reaction, followed by the elimination of a magnesium halide salt, would afford this compound. Cross-coupling reactions between Grignard reagents and carbamoyl chlorides have been shown to be effective for the formation of amides, and this principle can be extended to the synthesis of vinyl carbamates google.com. The reaction conditions typically involve an anhydrous solvent and may be facilitated by the use of a catalyst in some cases.

General Reaction Scheme:

Detailed experimental protocols for the preparation of vinylmagnesium bromide are well-established in the literature orgsyn.orgorgsyn.org.

Hoppe Allylation as a Preparative Strategy for (Z)-Vinyl Diisopropylcarbamate

The Hoppe-Beak reaction, a powerful tool for the enantioselective synthesis of homoallylic alcohols, can also be adapted to generate vinyl carbamates with specific stereochemistry. While the classic Hoppe allylation involves the deprotonation of an allyl carbamate followed by reaction with an electrophile, related methodologies can be employed to access vinyl carbamates.

Specifically, the generation of a (Z)-vinyl (diisopropyl)carbamate group has been reported as proceeding from a Hoppe allylation reaction. This approach likely involves the deprotonation of an allylic carbamate with a strong base, such as sec-butyllithium in the presence of a chiral ligand like (-)-sparteine, to form a configurationally stable α-lithiated intermediate. Subsequent rearrangement or elimination under controlled conditions could then lead to the formation of the (Z)-vinyl carbamate. The stereochemical outcome of the reaction is dictated by the chiral ligand employed. While the specific mechanistic details for the formation of a vinyl carbamate via this route are complex, it represents a sophisticated strategy for accessing stereodefined vinyl carbamate structures.

Boronic Ester Precursors in this compound Synthesis

Vinyl boronic esters are versatile intermediates in organic synthesis, readily undergoing a variety of transformations to introduce a vinyl group into a molecule. One potential route to this compound from a vinyl boronic ester involves the reaction of the boronic ester with diisopropylamine (B44863) or a related nitrogen-containing reagent.

A patented method for the synthesis of vinyl boronic acid esters describes the formation of a vinyl double (diisopropylamine) boron intermediate from the reaction of vinyl chloride, magnesium, and a bis(diisopropylamino)haloborane google.com. This intermediate is then reacted with a glycol, such as pinacol, to displace the diisopropylamino groups and form the vinyl boronic ester. This suggests that the reverse reaction, the displacement of the boronic ester group by diisopropylamine to form a C-N bond, might be a feasible, though likely challenging, transformation to yield a product related to a carbamate.

A more complex but documented approach involves a three-component 1,2-carboamination of vinyl boronic esters nih.govnih.gov. In this reaction, a vinylboron ate complex, generated in situ from a vinyl boronic ester and an organolithium reagent, reacts with a N-chloro-carbamate to afford a 1,2-aminoboronic ester nih.govnih.gov. While this does not directly yield this compound, it demonstrates the utility of vinyl boronic esters in the formation of C-N bonds and the incorporation of carbamate moieties.

Stereoselective Synthesis of this compound and Related Vinyl Carbamates

The development of stereoselective methods for the synthesis of vinyl carbamates is of considerable interest, as it allows for the preparation of chiral molecules with precise control over their three-dimensional structure. While this compound itself is achiral, the vinyl carbamate moiety can be incorporated into more complex molecules where stereochemistry is a critical feature.

Catalytic methods have emerged as powerful tools for achieving high levels of stereoselectivity. For instance, ruthenium-catalyzed reactions have been developed for the synthesis of vinyl carbamates from carbon dioxide, acetylene, and secondary amines acs.org. By employing chiral catalysts, it may be possible to induce enantioselectivity in such transformations when prochiral substrates are used.

Furthermore, enantioselective hydroformylation of N-vinyl carboxamides using chiral rhodium catalysts has been shown to produce chiral α-amino aldehydes with high enantiomeric excess nih.gov. This reaction demonstrates that the vinyl group of a vinyl carbamate analog can be functionalized in a stereocontrolled manner. The choice of chiral ligand is crucial for achieving high levels of asymmetric induction.

The following table summarizes the results of enantioselective hydroformylation of various N-vinyl carboxamides and carbamates, highlighting the potential for stereocontrol in reactions involving the vinyl carbamate functionality nih.gov.

| Entry | Substrate | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (branched:linear) | ee (%) |

| 1 | N-Vinylacetamide | 0.5 | 40 | 4 | >99 | 27:1 | 86 |

| 2 | N-Methyl-N-vinylacetamide | 0.5 | 60 | 6 | 30 | 1:1.1 | 18 |

| 3 | N-Vinylphthalimide | 0.5 | 60 | 4 | >99 | >50:1 | 95 |

| 4 | N-Vinyl-Cbz | 0.5 | 80 | 4 | >99 | >50:1 | 98 |

| 5 | N-Vinyl-Boc | 0.5 | 80 | 4 | >99 | >50:1 | 97 |

| 6 | N-Vinyltrifluoroacetamide | 0.5 | 25 | 2 | >99 | >50:1 | 99 |

Enantiospecific Formation from Chiral Boronic Esters

The enantiospecific formation of vinyl carbamates and their analogs can be achieved through methodologies that leverage the stereochemical information embedded in chiral boronic esters. These approaches often involve the reaction of chiral α-halo boronic esters with lithiated carbamates or related nucleophiles. The stereochemical integrity of the starting boronic ester is transferred to the product, resulting in a high degree of enantiomeric purity.

A key strategy involves the enantioselective lithiation of precursors in the presence of a chiral ligand, such as sparteine, to generate chiral reagents. These reagents can then react with α-halo boronic esters. researchgate.net The Matteson Homologation is a well-established method for accessing the required enantiomerically enriched α-halo boronic esters. researchgate.net While sensitive, optimization of this model reaction using a stannane-derived reagent has been shown to stabilize the protocol and provide moderate yields. researchgate.net

Another powerful technique is the boron-Wittig reaction, which utilizes stable and readily accessible 1,1-bis(pinacolboronates) and aldehydes to furnish a variety of synthetically useful vinyl boronate esters with high stereoselectivity. nih.gov For instance, deprotonating a geminal bis(boronate) with lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) followed by reaction with an aldehyde can produce Z-trisubstituted vinyl boronates in high yield and diastereomeric ratio. nih.gov These vinyl boronate intermediates are versatile and can subsequently be converted to the corresponding vinyl carbamates through cross-coupling reactions, effectively translating the stereochemistry from the boron-Wittig reaction to the final product.

The stereochemical outcome, (Z)- or (E)-selectivity, is highly dependent on the boronic ester used, highlighting the tunability of the system. nih.gov Furthermore, copper-catalyzed diboration of ketones followed by an acid-catalyzed elimination provides a pathway to trisubstituted vinyl boronate esters, predominantly as the (Z)-olefin isomer. nih.gov

| Reactants | Reagents | Product Type | Key Feature |

| Chiral α-halo boronic esters | Lithiated carbamates | Enantiomerically enriched vinyl carbamates | Stereochemical transfer from boronic ester |

| 1,1-Bis(pinacolboronates) + Aldehydes | LiTMP | (Z)-Vinyl boronate esters | High stereoselectivity via Boron-Wittig reaction nih.gov |

| Ketones | B₂(pin)₂ , Cu catalyst, then Tosic acid | (Z)-Trisubstituted vinyl boronate esters | Stereoselective elimination nih.gov |

Diastereoselective Transformations Involving Vinyl Carbamates

Vinyl carbamates are valuable precursors in diastereoselective transformations, where their electronic and steric properties guide the formation of new stereocenters relative to existing ones. These reactions are crucial for building molecular complexity in a controlled manner.

One prominent example is the cyclopropanation of electron-poor dienes, which can be extended to vinyl carbamate analogs. The reaction of dienes with stabilized sulfonium ylides can produce substituted vinylcyclopropanes with high regio- and stereocontrol. organic-chemistry.org The carbamate moiety can influence the facial selectivity of the ylide attack, leading to the preferential formation of one diastereomer.

Furthermore, allylic carbamates, which are structurally related to vinyl carbamates, are key substrates in stereoselective aminohydroxylation reactions. nih.gov Catalyzed by potassium osmate, these transformations can produce vicinal amino alcohols with excellent stereoselectivity. nih.gov The carbamate group acts as an internal nitrogen source and directs the oxidation to one face of the double bond. This methodology has been successfully applied to the synthesis of pinane-based 2-amino-1,3-diols, where the stereochemistry is controlled to form specific fused or spiro-oxazolidin-2-one structures. nih.gov

The choice of substrate and reagents can allow for double diastereodifferentiation, where both the substrate and the reagent are chiral, leading to enhanced stereochemical control. uwindsor.ca This principle is applicable to reactions involving vinyl carbamates, where a chiral carbamate can be reacted with a chiral reagent to selectively form one of multiple possible diastereomeric products.

| Substrate | Reaction Type | Reagent/Catalyst | Product | Stereochemical Outcome |

| Allylic Carbamate | Aminohydroxylation | Potassium Osmate(VI) | 2-Amino-1,3-diol derivative | High diastereoselectivity nih.gov |

| Electron-poor Dienes | Cyclopropanation | Stabilized Sulfonium Ylides | Vinylcyclopropanes | High regio- and stereocontrol organic-chemistry.org |

| Chiral Vinyl Carbamate | General Transformation | Chiral Reagent | Diastereomerically enriched product | Double diastereodifferentiation uwindsor.ca |

Asymmetric Approaches Leveraging Chiral Catalysts and Auxiliaries

Asymmetric synthesis provides the most elegant and efficient routes to enantiomerically pure compounds, including vinyl carbamate derivatives. These methods utilize small amounts of a chiral catalyst or a stoichiometric chiral auxiliary to induce stereoselectivity. uwindsor.ca

Chiral Catalysts: Enantioselective catalysis is a highly desired approach where a substoichiometric amount of a chiral catalyst generates a large quantity of a chiral product. uwindsor.ca Rhodium complexes featuring chiral diazaphospholane ligands, for example, have been shown to catalyze the asymmetric hydroformylation of N-vinyl carboxamides, which are analogs of vinyl carbamates. nih.gov These reactions produce chiral amino aldehydes with high regioselectivity and excellent enantioselectivity (up to 99% ee) under mild conditions and with low catalyst loading. nih.gov Similarly, cobalt-hydride catalysis has demonstrated unique advantages in asymmetric C(sp³)–C(sp³) couplings, achieving excellent stereocontrol even for substrates that lack chelating directing groups. acs.org This type of catalysis could be applied to the functionalization of vinyl carbamates.

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. uwindsor.ca The auxiliary then directs a subsequent stereoselective reaction. Evans' N-acyl oxazolidinones are a prime example of this approach, widely used in stereoselective transformations. researchgate.net A similar strategy can be envisioned for vinyl carbamates, where a chiral alcohol component is used to form the carbamate. This chiral auxiliary would then direct subsequent reactions, such as additions to the vinyl group, before being cleaved to reveal the enantiomerically enriched product. The success of this method relies on the ability of the auxiliary to effectively bias the transition state of the reaction, leading to high diastereoselectivity. researchgate.net

| Approach | Key Component | Example Application | Typical Outcome |

| Enantioselective Catalysis | Chiral Rhodium-Diazaphospholane Complex | Asymmetric hydroformylation of N-vinyl carboxamides | High enantioselectivity (up to 99% ee) nih.gov |

| Enantioselective Catalysis | Chiral Cobalt Complex | Asymmetric hydroalkylation | High enantioselectivity (up to 99% ee) acs.org |

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric aldol reactions | High diastereoselectivity researchgate.net |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

Solvent and Temperature Effects on Yield and Selectivity

The efficiency and stereochemical outcome of synthetic transformations leading to vinyl carbamates are highly dependent on reaction parameters such as solvent and temperature. A systematic optimization of these conditions is crucial for maximizing product yield and selectivity.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity by affecting the solubility of reagents and stabilizing transition states. For instance, in reactions involving charged intermediates or polar transition states, polar solvents are generally preferred. A two-parameter analysis of solvent effects can provide information on the polarity and activation volume at the transition state, guiding the rational selection of a solvent for optimal selectivity. researchgate.net In some cases, solvent-free conditions can lead to smooth reactions, offering a more sustainable protocol. researchgate.net

Temperature Effects: Temperature is a critical parameter that controls the rate of reaction and can influence the selectivity between competing reaction pathways (e.g., kinetic vs. thermodynamic control). Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. For example, in the boron-Wittig reaction to form vinyl boronates, the reaction is typically conducted at -78 °C to achieve high diastereoselectivity. nih.gov Conversely, in some processes, a higher temperature is necessary to overcome the activation barrier and ensure the reaction proceeds to completion within a reasonable timeframe. researchgate.net

The following table summarizes the effects observed in related synthetic procedures:

| Parameter | Effect on Yield | Effect on Selectivity | Example Context |

| Solvent | Can dramatically increase or decrease yield based on reagent solubility and transition state stabilization. | Influences stereoselectivity by differentially solvating diastereomeric transition states. researchgate.net | Boron-Wittig reaction nih.gov |

| Temperature | Higher temperatures generally increase reaction rates but can lead to side products. | Lower temperatures often improve stereoselectivity by increasing the energy difference between competing transition states. | Boron-Wittig reaction performed at -78 °C for high selectivity. nih.gov |

Catalyst Loading and Ligand Design in Catalytic Syntheses

In catalytic syntheses of vinyl carbamate precursors and analogs, the amount of catalyst used (catalyst loading) and the structure of the ligand coordinated to the metal center are pivotal for achieving high efficiency and stereoselectivity.

Catalyst Loading: The goal is generally to use the lowest possible catalyst loading without compromising the reaction rate or final yield. Lowering the amount of often expensive and toxic metal catalysts is economically and environmentally beneficial. Asymmetric hydroformylation reactions, for example, can be successful with catalyst loadings as low as 0.5 mol %. nih.gov However, reducing the catalyst loading too much may lead to incomplete conversion or longer reaction times. Optimization studies are performed to find the ideal balance. researchgate.net

Ligand Design: The ligand is arguably the most important component of an asymmetric catalyst. Its steric and electronic properties are directly responsible for creating the chiral environment that controls the enantioselectivity of the reaction. For instance, in cobalt-catalyzed hydroalkylation, modulating the configuration of the chiral ligand can enable diastereodivergent synthesis, producing different diastereomers from the same substrate. acs.org The development of novel, highly effective ligands is a continuous focus of research. The diazaphospholane ligands used in rhodium-catalyzed hydroformylation are a result of rational design to achieve high rates and selectivities. nih.gov The interaction between the ligand and the substrate in the transition state is key to stereochemical induction. acs.org

| Parameter | Influence on Synthesis | Example |

| Catalyst Loading | Affects reaction rate, overall cost, and turnover number (TON). Lower loading is preferable. | Asymmetric hydroformylation can be effective at 0.5 mol % loading. nih.gov |

| Ligand Design | Determines the stereochemical outcome (enantio- and diastereoselectivity) by creating a chiral pocket around the metal center. | Chiral diazaphospholane ligands in Rh-catalysis lead to up to 99% ee. nih.gov |

| Ligand-Substrate Interaction | Steric and electronic matching between the ligand and substrate is crucial for high selectivity. | Diastereodivergent synthesis is achieved by switching the ligand enantiomer in Co-catalyzed reactions. acs.org |

Scalable Synthetic Protocols

Developing a synthetic route that is effective on a laboratory scale is only the first step; for practical applications, the protocol must be scalable. Scalability requires consideration of factors such as cost, safety, operational simplicity, and environmental impact.

Key features of a scalable synthesis include:

Use of Low-Cost Reagents: Employing inexpensive and readily available starting materials and reagents is crucial for economic viability. The use of calcium carbide as an acetylene source in vinylation reactions is an example of using a low-cost, accessible reagent. researchgate.net

Solvent-Free or Reduced Solvent Conditions: Minimizing solvent use reduces cost, waste, and safety hazards. Vinylation of alcohols with calcium carbide has been shown to proceed smoothly even in the absence of a solvent. researchgate.net

Atom Economy: Designing reactions where most of the atoms from the starting materials are incorporated into the final product minimizes waste. Asymmetric hydroformylation is a process with perfect atom economy. nih.gov

Simple Purification: Avoiding chromatographic purification, which is difficult to scale up, is highly desirable. Protocols that yield products that can be purified by crystallization or distillation are preferred.

Robustness: The reaction should be insensitive to minor variations in conditions and should not require highly specialized equipment, such as that needed for high-pressure reactions. researchgate.net

While specific scalable protocols for this compound are not detailed in the provided context, the principles derived from the synthesis of related compounds, such as vinyl ethers and amides, are directly applicable. nih.govresearchgate.netrsc.org For example, a process that utilizes a one-pot method with readily available starting materials and short reaction times would be a strong candidate for a scalable synthesis. rsc.org

Mechanistic Elucidation of Vinyl Diisopropylcarbamate Reactions

Transition Metal-Catalyzed Transformations Involving Vinyl Diisopropylcarbamate

Transition metal catalysis unlocks the synthetic potential of this compound, enabling its participation in a variety of cross-coupling reactions. The choice of metal—typically palladium or nickel—is crucial and dictates the mechanistic route and the scope of the transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are benchmarks for catalyzing a vast array of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. lumenlearning.com These reactions generally rely on a catalytic cycle involving a palladium(0) active species and a substrate with a good leaving group.

The canonical mechanism for palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle involving three fundamental steps. nih.gov This cycle is responsible for the formation of a new carbon-carbon bond between two organic fragments. youtube.comyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of a coordinatively unsaturated palladium(0) complex into the carbon-electrophile bond (e.g., a C(vinyl)-X bond, where X is a halide or triflate). csbsju.eduyoutube.com This step is often rate-limiting and results in the formation of a square-planar palladium(II) intermediate, with the metal center's oxidation state increasing from 0 to +2. nih.gov

Transmetalation : In this step, an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound) reacts with the palladium(II) complex. The organic group from the organometallic reagent is transferred to the palladium center, displacing the leaving group (X), which then associates with the counter-metal. youtube.comyoutube.com This forms a new diorganopalladium(II) intermediate.

Reductive Elimination : This is the final, product-forming step. The two organic ligands attached to the palladium(II) center couple, forming the desired carbon-carbon bond. acs.org Concurrently, the palladium center is reduced from +2 back to its initial 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle. acs.orgacs.org For reductive elimination to occur, the two organic groups typically need to be in a cis orientation to each other on the palladium complex. youtube.com

| Step | Description | Change in Pd Oxidation State | Change in Pd Coordination Number |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C(vinyl)-X bond. | 0 → +2 | +2 |

| Transmetalation | An organic group (R') from an organometallic reagent replaces the leaving group (X) on the Pd center. | No Change (+2) | No Change |

| Reductive Elimination | The two organic groups (vinyl and R') couple and are released from the Pd center. | +2 → 0 | -2 |

In the context of palladium catalysis, the efficiency of the initial oxidative addition step is highly dependent on the nature of the leaving group. Groups such as iodide, bromide, and trifluoromethanesulfonate (triflate, OTf) are excellent leaving groups and readily undergo oxidative addition with palladium(0). lumenlearning.comcsbsju.edu Vinyl triflates, which are easily prepared from ketone enolates, are therefore highly effective electrophiles in a wide range of palladium-catalyzed cross-couplings. nih.govresearchgate.net

Conversely, the carbamate (B1207046) moiety of this compound features a strong C(vinyl)-O bond. The direct oxidative addition of palladium(0) into this bond is kinetically challenging and generally inefficient. nih.gov For this reason, vinyl carbamates are not typically employed as direct substrates in standard palladium-catalyzed cross-coupling reactions. Instead of serving as a synthetic precursor that is converted into a vinyl triflate, this compound functions as an alternative type of enol derivative. Its C-O bond requires a more reactive catalytic system for cleavage, a role that is more effectively fulfilled by nickel catalysts. nih.gov

Nickel-Catalyzed Processes

Nickel catalysts have emerged as powerful tools for cross-coupling reactions, particularly for activating substrates with traditionally unreactive bonds, such as C-O, C-N, and C-H bonds. nih.govrsc.org Due to its lower cost and distinct reactivity profile compared to palladium, nickel enables transformations that are otherwise difficult to achieve.

Nickel catalysts are exceptionally proficient at activating the C(vinyl)-O bond of this compound, a transformation where palladium catalysts are often ineffective. nih.gov The general mechanism for these couplings relies on the ability of a low-valent nickel species to cleave the robust C-O bond. researchgate.net

The catalytic cycle is initiated by the oxidative addition of an electron-rich, low-valent nickel(0) complex into the C(vinyl)-O bond of the carbamate. researchgate.net This key step, which is often rate-determining, forms a (vinyl)nickel(II) intermediate. nih.gov Density Functional Theory (DFT) studies on analogous aryl carbamates have shown that this oxidative addition proceeds via a five-centered transition state, leading to a stable organonickel(II) species. nih.gov

Once this nickel(II) intermediate is formed, it can undergo several subsequent transformations:

Cross-Coupling: In the presence of an organometallic reagent (e.g., Grignard or organozinc reagents), the intermediate can undergo transmetalation, followed by reductive elimination to form a new C-C bond. researchgate.net

Carboxylation: The (vinyl)nickel(II) species can react with carbon dioxide (CO₂) in an insertion reaction to form a nickel carboxylate, which upon further reaction yields a carboxylic acid. nih.gov

Vinylation: The activated species can react with other vinyl electrophiles, such as vinyl chlorides or triflates, in cross-electrophile coupling reactions. researchgate.net

| Bond Type | Typical Catalyst for Activation | Relative Reactivity | Mechanistic Note |

|---|---|---|---|

| C(vinyl)-Br | Palladium or Nickel | High | Standard oxidative addition pathway. |

| C(vinyl)-OTf | Palladium or Nickel | High | Triflate is an excellent leaving group. researchgate.net |

| C(vinyl)-Cl | Nickel > Palladium | Moderate | Requires more reactive catalysts, often nickel-based. nih.gov |

| C(vinyl)-OC(O)NiPr₂ | Nickel >> Palladium | Low | Requires highly active Ni(0) for C-O bond cleavage. nih.govresearchgate.net |

Achieving stereocontrol is a paramount goal in modern organic synthesis. Nickel catalysis, through the use of chiral ligands, provides powerful strategies for controlling the stereochemical outcome of cross-coupling reactions involving vinyl substrates. nih.gov These methods can be broadly categorized as enantioselective or stereospecific.

Enantioselective Coupling: In this approach, a chiral nickel catalyst is used to convert achiral starting materials into a single, enantioenriched product. For instance, in reductive cross-couplings, a chiral nickel complex can selectively catalyze the reaction of a vinyl bromide with a benzyl chloride to produce products with high enantiomeric excess (ee). nih.gov The chiral environment created by the ligand dictates the stereochemistry of the newly formed C-C bond.

Stereospecific Coupling: This type of reaction involves the conversion of an enantioenriched starting material into an enantioenriched product, where the stereochemistry of the starting material directly determines the stereochemistry of the product. These reactions can proceed with either retention or inversion of configuration at the stereogenic center. Nickel-catalyzed stereospecific couplings have been successfully applied to various electrophiles, including alkyl mesylates and axially chiral biaryls, demonstrating the catalyst's ability to control complex stereochemical outcomes. acs.orgrsc.orgresearchgate.net

The ability to control stereochemistry is highly dependent on the structure of the chiral ligand employed.

| Reaction Type | Vinyl Electrophile Example | Chiral Ligand Class | Observed Outcome |

|---|---|---|---|

| Enantioselective Reductive Coupling | Vinyl Bromide | Chiral Diamine | High enantioselectivity (e.g., >90% ee). nih.gov |

| Stereospecific Reductive Coupling | Vinyl Chlorosilane | Chiral Phosphine | High stereospecificity with transfer of axial chirality. rsc.org |

| Stereospecific Cross-Electrophile Coupling | Allylic gem-difluoride (forms vinyl fluoride) | Chiral Bis(oxazoline) (BOX) | Formation of enantioenriched cyclopropanes. acs.org |

Rhodium-Catalyzed C-H Activation with this compound Analogs

Rhodium-catalyzed C-H activation is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound analogs, such as vinyl acetate and other vinyl esters, rhodium catalysts facilitate annulation reactions where the vinyl group acts as a coupling partner. These reactions often proceed through a chelation-assisted mechanism, where a directing group on the aromatic substrate coordinates to the rhodium center, enabling the selective activation of an ortho C-H bond. nih.gov

The general catalytic cycle for Rh(I)-catalyzed C-H activation involves the initial coordination of the heteroatom of the directing group to the rhodium catalyst. nih.gov This is followed by C-H bond activation to form a metallacyclic intermediate. nih.gov Subsequent ligand exchange with the vinyl ester, followed by hydride insertion into the alkene, generates a new intermediate. nih.gov Reductive elimination from this intermediate forms the final carbon-carbon bond and regenerates the active catalyst. nih.gov

In Rh(III)-catalyzed systems, the C-H activation is believed to occur via an electrophilic deprotonation pathway, generating an aryl-rhodium intermediate. nih.gov Insertion of the vinyl ester into the newly formed rhodium-carbon bond creates an alkyl-rhodium species, which can then undergo β-hydride elimination to yield the product and regenerate the Rh(III) catalyst with the help of an oxidant. nih.gov

Vinyl esters like vinyl acetate have been successfully employed as acetylene equivalents in Rh(III)-catalyzed C-H activation/annulation reactions to synthesize 3,4-unsubstituted isoquinolones. organic-chemistry.orgnih.gov The regiochemical outcome of these reactions is influenced by both steric and electronic factors of the reactants. organic-chemistry.org

| Catalyst Type | Key Mechanistic Steps | Intermediate Species |

| Rh(I) | Chelation-assisted C-H activation, ligand exchange, hydride insertion, reductive elimination nih.gov | Metallacyclic rhodium intermediate nih.gov |

| Rh(III) | Electrophilic deprotonation, alkene insertion, β-hydride elimination, oxidation nih.gov | Aryl-rhodium intermediate, alkyl-rhodium intermediate nih.gov |

Organometallic and Organocatalytic Reaction Mechanisms

N-Heterocyclic Carbene (NHC) Catalysis in Ester-Amide Exchange Reactions of Vinyl Esters

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of chemical transformations, including the ester-amide exchange of vinyl esters. These reactions provide an efficient route to amides under mild conditions. The mechanism of NHC-catalyzed amidation of vinyl esters is proposed to proceed through two potential pathways. tcichemicals.com

In one pathway, the NHC acts as a nucleophile, adding to the carbonyl group of the vinyl ester. This activates the ester, making it more susceptible to nucleophilic attack by an amine. In the other pathway, the NHC functions as a Brønsted base, activating the N-H bond of the amine, thereby increasing its nucleophilicity. tcichemicals.com

The reaction of an NHC with an aldehyde, a related carbonyl compound, leads to the formation of a Breslow intermediate. This intermediate is a key species in many NHC-catalyzed reactions. rsc.orgnih.gov A similar intermediate could be envisioned in the reaction with vinyl esters. The versatility of NHC catalysis allows for various reaction modes, including umpolung (polarity inversion) of reactivity. researchgate.net

The general steps for the NHC-catalyzed ester-amide exchange can be summarized as:

Activation of the vinyl ester or the amine by the NHC catalyst.

Nucleophilic attack of the amine on the activated ester.

Formation of a tetrahedral intermediate.

Elimination of the vinyl alcohol (which tautomerizes to acetaldehyde) and regeneration of the NHC catalyst.

| Mechanistic Role of NHC | Key Intermediate | Resulting Transformation |

| Nucleophilic catalyst | Acyl-azolium intermediate | Activation of the ester carbonyl group |

| Brønsted base | Amine-NHC complex | Increased nucleophilicity of the amine |

Directed Ortho-Metalation (DoM) and its Application to Carbamates

Directed Ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org

The O-carbamate group, particularly the N,N-diisopropylcarbamate, is one of the most powerful DMGs. nih.govacs.org The mechanism involves the coordination of the lithium base to the carbonyl oxygen of the carbamate. wikipedia.org This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of the ortho-lithiated species. wikipedia.org

Recent studies on the LDA-mediated ortho-lithiation of aryl carbamates have revealed unusual rate behavior, including evidence of autocatalysis. nih.govacs.orgnih.gov This phenomenon is characterized by the reaction rate increasing as the product is formed. The proposed mechanism for this autocatalysis involves the formation of mixed dimers between the lithium diisopropylamide (LDA) and the aryllithium product. nih.govacs.orgnih.gov

The key steps in the autocatalytic cycle are:

An initial slow metalation of the aryl carbamate by an LDA dimer.

The resulting aryllithium condenses with another LDA dimer to form isomeric mixed dimers. nih.gov

One of these mixed dimer isomers is highly reactive and efficiently metalates another molecule of the aryl carbamate, regenerating the aryllithium and thus accelerating the reaction. nih.govacs.orgnih.gov

The reactivity of organolithium reagents is heavily influenced by their aggregation state in solution. baranlab.org In the DoM of carbamates, the reacting species are not simple monomers but rather aggregates and mixed aggregates. Kinetic studies of LDA-mediated ortho-lithiation of an aryl carbamate suggest that the divergent rate behaviors arise from the involvement of mixed aggregates. nih.govacs.org

While there is no direct kinetic evidence for the pre-complexation of the carbamate with LDA, the formation of mixed dimers between LDA and the aryllithium product is a crucial aspect of the reaction mechanism. nih.govacs.orgnih.gov These aggregation phenomena and the resulting autocatalysis are believed to be widespread in LDA-mediated reactions in THF at low temperatures. nih.govacs.org

| Phenomenon | Description | Key Species |

| Directed Ortho-Metalation (DoM) | Regioselective deprotonation of the ortho-position guided by a directing group. wikipedia.org | Aryllithium intermediate wikipedia.org |

| Autocatalysis | The reaction product catalyzes the reaction, leading to an increased rate over time. nih.gov | LDA-aryllithium mixed dimers nih.gov |

| Aggregation | Organolithium reagents exist as aggregates in solution, influencing their reactivity. baranlab.org | LDA dimers, mixed aggregates nih.govacs.org |

Radical Pathways in Vinyl Ether and this compound Chemistry

While vinyl ethers are generally known to undergo cationic polymerization, they can also participate in radical reactions under specific conditions. researchgate.net The electron-rich nature of the double bond, due to the oxygen atom, generally disfavors radical homopolymerization. cmu.edu However, certain strategies can be employed to facilitate radical pathways.

One approach involves the use of additives that can reduce the electron density of the vinyl group, making it more susceptible to radical attack. For instance, the complexation of a lithium ion to the vinyl ether can lower the HOMO-LUMO energy gap and stabilize the resulting σ-radical, thereby suppressing unfavorable side reactions. rsc.org

In the context of radical cyclization reactions, bis-vinyl ethers have been shown to undergo a cascade of reactions initiated by a radical species. acs.org Mechanistic investigations suggest that these cyclizations can proceed through a 5-exo-trig addition followed by rearrangement. acs.org

The generation of vinyl radicals can be achieved through various methods, including photochemical processes. nih.gov These highly reactive intermediates can then participate in a range of transformations, such as C-S bond formation through reaction with sulfur-centered radicals. nih.gov The stereochemistry of the resulting products can be influenced by the nature of the vinyl radical intermediate. nih.gov

Although less studied for vinyl carbamates specifically, the principles of radical reactivity observed for vinyl ethers provide a framework for understanding potential radical pathways for this compound.

Theoretical and Computational Investigations of Reaction Pathways

Computational chemistry serves as a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For a compound like this compound, such studies would be invaluable for predicting reactivity, understanding mechanistic pathways, and guiding synthetic efforts. However, dedicated computational studies for this specific molecule are not available in the reviewed literature.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently used to calculate the electronic structure of molecules and predict their properties. For the reactions of this compound, DFT studies would be instrumental in mapping out the potential energy surface of a given transformation. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

An analysis of reaction energetics typically provides key thermodynamic and kinetic data. For instance, the calculated difference in Gibbs free energy (ΔG) between products and reactants would determine the spontaneity of the reaction, while the activation energy (ΔG‡), the energy difference between the reactants and the highest-energy transition state, would govern the reaction rate.

A hypothetical data table for a reaction involving this compound, derived from DFT calculations, would look like this:

| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Calculated Value | Calculated Value | 0.0 |

| Transition State 1 | Calculated Value | Calculated Value | Calculated Value |

| Intermediate | Calculated Value | Calculated Value | Calculated Value |

| Transition State 2 | Calculated Value | Calculated Value | Calculated Value |

| Products | Calculated Value | Calculated Value | Calculated Value |

| No specific data is available for this compound in the search results; this table is illustrative of the type of data that would be generated from such a study. |

The characterization of transition states involves frequency calculations, where a single imaginary frequency confirms that the structure is a true first-order saddle point on the potential energy surface. The corresponding vibrational mode would illustrate the atomic motions involved in traversing the energy barrier. Without specific research, these values and structures for this compound remain undetermined.

Ab Initio Calculations for Mechanistic Validation

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. While computationally more demanding than DFT, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2, MP4) or Coupled Cluster (CC) theory, are often used as a benchmark to validate the results obtained from DFT methods.

For this compound, ab initio calculations would serve to:

Confirm Reaction Mechanisms: By computing the energies of stationary points on the potential energy surface, these methods can corroborate the pathways predicted by DFT.

Refine Energetic Barriers: High-accuracy single-point energy calculations can provide more precise values for activation and reaction energies, offering greater confidence in the proposed mechanism.

Investigate Electron Correlation Effects: These methods explicitly account for electron correlation, which can be important for accurately describing bond-breaking and bond-forming processes.

The absence of such studies for this compound means that its reaction mechanisms have not been validated with this level of theoretical rigor.

Computational Insights into Stereochemical Control

Many chemical reactions can produce multiple stereoisomers. Computational chemistry is a key tool for understanding and predicting the stereochemical outcome of a reaction. For reactions involving this compound that create new chiral centers, computational models would be essential for explaining the observed stereoselectivity (e.g., enantioselectivity or diastereoselectivity).

This analysis would involve:

Locating Diastereomeric Transition States: For reactions producing diastereomers, all possible transition state structures leading to the different products would be located and their energies calculated.

Applying the Curtin-Hammett Principle: The ratio of products is determined by the difference in the free energies of the respective transition states. A comparison of these energies allows for a quantitative prediction of the product distribution. For example, the predicted enantiomeric excess (e.e.) can be calculated from the energy difference (ΔΔG‡) between the transition states leading to the R and S enantiomers.

A hypothetical table summarizing such findings would be:

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| TS (pro-R) | Calculated Value | Calculated Value |

| TS (pro-S) | Calculated Value | Calculated Value |

| This table is a template for data that would be generated from computational studies on stereochemical control, but no specific data for this compound was found. |

Without dedicated computational studies, the origins of stereocontrol in reactions of this compound cannot be elucidated from a theoretical standpoint. The factors that govern facial selectivity in additions to the vinyl group—such as steric hindrance from the diisopropylamino group or the role of catalysts and solvents—remain a subject for future investigation.

Advanced Chemical Transformations and Derivatization Strategies for Vinyl Diisopropylcarbamate

Conversion to Versatile Synthetic Intermediates

The carbamate (B1207046) moiety of vinyl diisopropylcarbamate can be efficiently transformed into several other functional groups, making it a strategic linchpin for accessing a variety of versatile building blocks. These transformations often proceed with high yield and stereochemical fidelity, preserving the geometry of the vinyl group.

The (Z)-vinyl (diisopropyl)carbamate group is an excellent precursor for the corresponding (Z)-vinyl phosphate (B84403) and (Z)-vinyl triflate. mdpi.comresearchgate.net These transformations provide access to highly reactive intermediates for cross-coupling reactions while retaining the original double bond geometry. The conversion is typically achieved under mild conditions, demonstrating the utility of the carbamate as a stable yet reactive handle.

The synthesis of the (Z)-vinyl triflate from the carbamate, for instance, can be accomplished in high yield. This resulting vinyl triflate is a valuable substrate for palladium-catalyzed coupling reactions. mdpi.comresearchgate.net

Table 1: Synthesis of (Z)-Vinyl Triflate from (Z)-Vinyl Diisopropylcarbamate

| Precursor | Product | Reagents | Yield | Selectivity |

|---|

Data synthesized from research findings describing the transformation. mdpi.comresearchgate.net

One of the most powerful applications of this compound is its indirect role in forming new carbon-carbon bonds to generate complex alkenyl and acetylenic structures. By first converting the carbamate to a more reactive species like a vinyl triflate, subsequent cross-coupling reactions can be employed. researchgate.net

Specifically, (Z)-vinyl triflates derived from (Z)-vinyl diisopropylcarbamate have been successfully utilized in palladium-catalyzed Stille coupling reactions. mdpi.comresearchgate.net This methodology allows for the coupling of the vinyl group with various organotin reagents, including vinyl-, phenyl-, and acetylenic tin derivatives. A key advantage of this process is the retention of the (Z)-geometry of the double bond, providing a stereoselective route to disubstituted alkenes and enynes. mdpi.comresearchgate.net

Table 2: Palladium-Catalyzed Coupling of Derived (Z)-Vinyl Triflate

| Coupling Partner | Catalyst System | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Vinylstannane | Pd(PPh₃)₄, LiCl | Conjugated Diene | Retention of (Z)-geometry |

| Phenylstannane | Pd(PPh₃)₄, LiCl | Styrenyl Derivative | Retention of (Z)-geometry |

Based on findings from palladium-catalyzed reactions of vinyl triflates. mdpi.comresearchgate.net

The synthetic utility of vinyl carbamates extends to organometallic chemistry through their conversion into vinyl zirconocene (B1252598) derivatives. This transformation provides a pathway to vinyl organometallics that can serve as nucleophilic vinylating agents. The preparation of these zirconium species from alkenyl carbamates has been documented as an effective synthetic strategy. fao.orgepo.org This conversion further broadens the scope of this compound as a precursor, enabling its use in reactions where vinylzirconocene species are key intermediates.

Utilization as a Building Block in Complex Molecule Synthesis

Beyond its conversion to other intermediates, this compound itself, or the synthetic pathway that generates it, serves as a crucial component in the assembly of more complex and highly functionalized molecules.

The synthetic route to (Z)-vinyl diisopropylcarbamate often originates from an enantioselective aldehyde allylation reaction developed by Hoppe, which produces chiral (Z)-anti homoallylic alcohols. researchgate.net These alcohols are then converted to the corresponding vinyl carbamates. In this context, the vinyl carbamate acts as a stable, protected form of a highly functionalized vinyl alcohol. While direct hydrolysis back to the vinyl alcohol is not the primary application, the carbamate's stability allows it to be carried through multiple synthetic steps before the vinyl moiety is transformed into other functional groups, as detailed previously. Therefore, it provides strategic access to molecules that are conceptually derived from functionalized vinyl alcohols.

Vinyl carbamates as a class of monomers are suitable for polymerization. rsc.org The enantioselective synthesis that can produce chiral this compound makes it a potential building block for the construction of chiral polymers. researchgate.net While specific studies focusing solely on the homopolymerization of this compound are not extensively detailed, the principles of vinyl polymerization suggest its viability in creating polymers with stereocontrolled backbones or side chains. The incorporation of such a chiral monomer can induce specific secondary structures, such as one-handed helicity, in the polymer chain, a critical feature for applications in chiral recognition and catalysis. acs.org The carbamate functionality, with its hydrogen bonding capabilities, also presents possibilities for directing the formation of ordered, self-assembling systems, although this application remains a developing area of research for this specific monomer. acs.org

Formation of Pyranone-Carbamate Derivatives

The synthesis of pyranone-carbamate derivatives from this compound can be envisioned through a hetero-Diels-Alder reaction. In this approach, the vinyl carbamate acts as the dienophile, reacting with a suitable diene. For instance, the use of a Danishefsky-type diene, which is an electron-rich diene, would be a plausible strategy. The electron-withdrawing nature of the carbamate group in this compound activates the double bond for cycloaddition with such electron-rich dienes. The resulting cycloadduct, a dihydropyran derivative, can then be hydrolyzed to afford the corresponding pyranone structure, retaining the diisopropylcarbamate moiety.

While specific literature examples detailing this transformation with this compound are not prevalent, the general reactivity of activated alkenes in Diels-Alder reactions with electron-rich dienes supports the feasibility of this synthetic route. nih.govrsc.org The reaction conditions would likely involve thermal or Lewis acid-catalyzed promotion to facilitate the cycloaddition. The general scheme for such a transformation is depicted below:

| Reactant 1 | Reactant 2 | Product Type | Potential Conditions |

| This compound | Danishefsky's Diene | Dihydropyran-carbamate | Thermal or Lewis Acid Catalysis |

| Dihydropyran-carbamate | Water/Acid | Pyranone-carbamate | Acid-catalyzed hydrolysis |

This two-step process would provide access to a class of compounds that combines the structural features of a pyranone ring with a carbamate functional group, which could be of interest in medicinal chemistry and materials science.

Integration into Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds through cycloaddition reactions. A prominent example is the [3+2] cycloaddition with nitrones to form isoxazolidine (B1194047) rings. chesci.comchem-station.com In this reaction, the vinyl carbamate serves as the dipolarophile, and the nitrone acts as the 1,3-dipole. The cycloaddition is a concerted pericyclic reaction that leads to the formation of a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. chesci.com

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. Typically, the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the 1,3-dipole is dominant. For a vinyl carbamate, the carbamate group influences the electronic distribution in the double bond, which in turn directs the regiochemical outcome of the cycloaddition.

An illustrative example of such a transformation is the reaction of a generic vinyl carbamate with a nitrone, leading to the formation of an isoxazolidine-carbamate derivative.

| Dipolarophile | 1,3-Dipole | Product | Key Features |

| This compound | C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-5-(diisopropylcarbamoyloxy)isoxazolidine | Formation of a five-membered heterocycle, potential for stereocontrol |

This strategy provides a direct route to highly functionalized isoxazolidines, which are important intermediates in the synthesis of amino alcohols and other biologically active compounds. The diisopropylcarbamate group can serve as a directing group or be further modified in subsequent synthetic steps.

Regioselective and Stereoselective Functionalizations

The double bond in this compound allows for a range of regioselective and stereoselective functionalization reactions, enabling the synthesis of chiral molecules with defined stereochemistry.

Enantioconvergent and Diastereoconvergent Transformations

Enantioconvergent catalysis offers a powerful strategy to convert a racemic starting material into a single, highly enantioenriched product in theoretically 100% yield. nih.govnih.gov While specific examples involving this compound are not extensively documented, the principles of enantioconvergent catalysis can be applied to this substrate. For instance, a racemic mixture of a chiral derivative of this compound could be subjected to a catalytic reaction where a chiral catalyst selectively reacts with one enantiomer while promoting the racemization of the other, allowing for the conversion of the entire starting material into a single product enantiomer. researchgate.net

Similarly, diastereoconvergent synthesis can be employed when starting from a mixture of diastereomers. In such a process, a reaction is designed to convert a mixture of diastereomers into a single diastereomeric product. This can be achieved by a reaction that proceeds through an intermediate that loses the initial stereochemical information, followed by a stereoselective transformation that sets the desired new stereochemistry.

These advanced stereoselective methods are at the forefront of modern organic synthesis and hold great potential for the efficient preparation of complex, single-isomer products from this compound.

Selective Introduction of Functional Groups

The selective introduction of functional groups onto the vinyl moiety of this compound can be achieved through various regioselective reactions. The electronic nature of the carbamate group plays a crucial role in directing the outcome of these transformations.

Hydroformylation: The rhodium-catalyzed hydroformylation of vinyl carbamates allows for the introduction of a formyl group (CHO) and a hydrogen atom across the double bond. nih.govnih.gov This reaction can be performed with high regioselectivity, typically favoring the formation of the branched aldehyde where the formyl group is attached to the α-carbon relative to the carbamate. acs.org The use of chiral ligands can render this transformation enantioselective, providing access to chiral α-amino aldehyde precursors. nih.gov

| Substrate | Reagents | Major Product | Regioselectivity (branched:linear) | Enantiomeric Excess (% ee) |

| N-Vinyl Carbamate | CO/H₂, Rh catalyst, Chiral ligand | α-Formyl carbamate | High | Up to 99% nih.gov |

Dihydroxylation: The Sharpless asymmetric dihydroxylation provides a method for the enantioselective synthesis of vicinal diols from alkenes. york.ac.uk Applying this methodology to this compound would result in the formation of a chiral diol. The regioselectivity of this reaction is generally high for terminal olefins, leading to the formation of a primary and a secondary alcohol. The diisopropylcarbamate group can influence the facial selectivity of the dihydroxylation, particularly when using chiral ligands.

| Substrate | Reagents | Product | Key Features |

| This compound | AD-mix-β, H₂O, t-BuOH | (R)-1-(Diisopropylcarbamoyloxy)ethane-1,2-diol | High enantioselectivity, predictable stereochemistry |

Analytical Methodologies for Characterization and Monitoring of Vinyl Diisopropylcarbamate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the characterization of Vinyl diisopropylcarbamate, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the vinyl, methine (CH), and methyl (CH₃) protons.

Vinyl Protons : The three protons of the vinyl group (CH₂=CHO-) exhibit a complex splitting pattern known as an AMX system. The geminal protons on the terminal carbon are diastereotopic and will appear as two distinct signals, each a doublet of doublets. The proton on the oxygen-bearing carbon will appear as a doublet of doublets at a more downfield position due to the deshielding effect of the adjacent oxygen atom.

Isopropyl Protons : The two isopropyl groups are chemically equivalent. The two methine protons (-CH(CH₃)₂) will appear as a septet, while the twelve methyl protons will appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. libretexts.org A broadband proton-decoupled spectrum of this compound would show signals corresponding to each unique carbon atom. libretexts.org

Vinyl Carbons : The two carbons of the vinyl group will appear in the alkene region of the spectrum (typically 100-150 ppm). nih.gov The terminal CH₂ carbon will be more upfield compared to the CHO carbon, which is influenced by the electron-withdrawing oxygen atom.

Carbonyl Carbon : The carbamate (B1207046) carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, generally in the range of 150-170 ppm. shout.education

Isopropyl Carbons : The methine carbons of the isopropyl groups will have a characteristic chemical shift, while the four methyl carbons will appear as a single, more upfield signal. hmdb.ca

The precise chemical shifts are sensitive to the solvent used for the analysis. illinois.edupitt.eduepfl.ch

Predicted NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Vinyl (-CHO=) | ~6.5 - 7.0 | dd (doublet of doublets) |

| Vinyl (=CH₂, cis to -O) | ~4.4 - 4.8 | dd (doublet of doublets) |

| Vinyl (=CH₂, trans to -O) | ~4.1 - 4.5 | dd (doublet of doublets) |

| Isopropyl (-CH(CH₃)₂) | ~3.8 - 4.2 | sept (septet) |

| Isopropyl (-CH(CH₃)₂) | ~1.2 - 1.4 | d (doublet) |

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~150 - 155 |

| Vinyl (-CHO=) | ~140 - 145 |

| Vinyl (=CH₂) | ~90 - 95 |

| Isopropyl (-CH(CH₃)₂) | ~45 - 50 |

| Isopropyl (-CH(CH₃)₂) | ~20 - 25 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. vscht.cz The spectrum provides a molecular fingerprint that is useful for confirming the presence of key structural motifs and for assessing purity.

The key characteristic absorption bands for this compound are:

C-H Stretching (Vinyl) : The C-H stretching vibrations of the vinyl group are typically observed above 3000 cm⁻¹, a region that distinguishes them from alkane C-H stretches. vscht.cz

C-H Stretching (Alkyl) : The C-H stretches from the isopropyl groups will appear just below 3000 cm⁻¹.

C=O Stretching (Carbamate) : A very strong and sharp absorption band corresponding to the carbonyl group of the carbamate is expected in the region of 1700-1730 cm⁻¹. libretexts.org The exact position can provide information about the molecular environment.

C=C Stretching (Vinyl) : A moderate intensity band for the carbon-carbon double bond stretch is expected around 1640-1650 cm⁻¹. researchgate.net

C-N Stretching : The stretching vibration of the carbamate C-N bond typically appears in the 1250-1350 cm⁻¹ region.

C-O Stretching : Strong bands corresponding to the C-O single bonds of the carbamate ester functionality are expected between 1000-1300 cm⁻¹.

=C-H Bending (Vinyl) : Out-of-plane bending vibrations (wags) for the vinyl group produce strong absorptions in the 900-1000 cm⁻¹ region, which are highly characteristic. nih.gov

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Vinyl =C-H | Stretch | 3080 - 3140 | Medium |

| Alkyl C-H | Stretch | 2850 - 2970 | Strong |

| Carbamate C=O | Stretch | 1700 - 1730 | Very Strong |

| Vinyl C=C | Stretch | 1640 - 1650 | Medium |

| Carbamate C-N | Stretch | 1250 - 1350 | Strong |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

| Vinyl =C-H | Bend (Out-of-plane) | 900 - 1000 | Strong |

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields absolute data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related diisopropylcarbamate structures reveals key expected features. nih.goviucr.org The carbamate functional group (N-C(=O)O) is typically found to be essentially planar due to the partial double-bond character of the C-N and C-O bonds. iucr.org X-ray analysis would confirm this planarity and detail the conformation of the vinyl and isopropyl groups relative to this plane.

Furthermore, this method would elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as C-H···O hydrogen bonds, which are common in carbamate crystal structures. nih.goviucr.org Should a chiral variant of the compound be synthesized, X-ray crystallography would be the definitive method for determining its absolute stereochemistry.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds. For carbamates, which can be thermally labile, method development is crucial to prevent on-column degradation. proquest.comoup.com

A typical GC method for this compound would involve:

Injection : A cold on-column or a programmable temperature vaporizer (PTV) inlet is often preferred to minimize thermal stress on the analyte before it reaches the column. oup.com

Column : A low-to-mid polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is generally suitable for separating carbamates. youngin.com

Oven Program : A temperature-programmed oven ramp allows for the efficient elution of the analyte while separating it from impurities with different boiling points.

Detector : A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For higher selectivity, especially for a nitrogen-containing compound, a Nitrogen-Phosphorus Detector (NPD) can be used. youngin.com For definitive identification of the peak, a Mass Spectrometer (MS) is coupled to the GC, providing both retention time and mass spectral data. proquest.com

This method allows for the rapid monitoring of reaction progress by quantifying the consumption of reactants and the formation of the product. It is also the standard for determining the final purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. The specific application of chiral HPLC is relevant for the separation of enantiomers (non-superimposable mirror images) of a chiral compound.

It is important to note that this compound is an achiral molecule and therefore does not exist as enantiomers. It lacks a stereocenter and cannot be resolved on a chiral column.

However, if a synthetic route involved a chiral precursor or produced a chiral derivative of a carbamate, chiral HPLC would be the essential technique for determining the enantiomeric excess (e.e.). This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(arylcarbamate), are widely used for the resolution of various carbamate-containing compounds. epa.govscilit.com The separation of enantiomers allows for their individual quantification, which is critical in asymmetric synthesis and pharmaceutical applications. epa.govresearchgate.net

In Situ Reaction Monitoring Techniques

In the realm of chemical synthesis, the ability to monitor reactions in real-time is paramount for understanding reaction kinetics, identifying transient intermediates, and ensuring the desired product is obtained with optimal yield and purity. For the synthesis of this compound, in situ (in the reaction mixture) spectroscopic techniques provide a powerful analytical window into the dynamic chemical transformations as they occur.

In Situ Infrared (IR) Spectroscopy for Reaction Progress and Intermediate Detection

In situ Infrared (IR) spectroscopy has emerged as a robust analytical tool for real-time monitoring of chemical reactions. This non-invasive technique provides continuous information about the concentration of reactants, products, and any detectable intermediates by measuring the vibrational modes of the molecules present in the reaction vessel. By inserting a probe directly into the reaction mixture, spectra can be acquired at regular intervals without the need for sampling, thus preserving the integrity of the reaction.

In the synthesis of this compound, which can be prepared from the reaction of diisopropylamine (B44863) with a vinylating agent such as vinyl chloroformate, in situ IR spectroscopy allows for the tracking of key functional group transformations. The disappearance of reactant-specific IR absorption bands and the concurrent appearance of product-specific bands provide a real-time profile of the reaction's progress.

Monitoring Reaction Progress:

The progress of the reaction can be monitored by observing the changes in the intensity of characteristic infrared absorption bands associated with the reactants and the product.

Consumption of Reactants:

Diisopropylamine: The disappearance of the N-H stretching vibration, typically a weak to medium band in the 3300-3500 cm⁻¹ region for secondary amines, would indicate the consumption of diisopropylamine.

Vinyl Chloroformate: The reaction can be tracked by monitoring the decrease in the strong carbonyl (C=O) stretching band of the chloroformate group, which is expected to appear at a relatively high wavenumber, typically in the range of 1780-1815 cm⁻¹.

Formation of Product:

This compound: The formation of the product is characterized by the appearance of a new, strong carbonyl (C=O) stretching band for the carbamate group, typically in the region of 1700-1730 cm⁻¹. Additionally, the appearance of bands associated with the vinyl group (C=C stretching around 1645 cm⁻¹ and =C-H stretching above 3000 cm⁻¹) would also signify product formation.

Intermediate Detection:

In situ IR spectroscopy can also be instrumental in the detection of transient intermediates that may form during the synthesis of this compound. For instance, in the reaction between diisopropylamine and vinyl chloroformate, a possible intermediate could be an unstable carbamoyl (B1232498) chloride. The formation and subsequent consumption of such an intermediate could be observed by the appearance and disappearance of its unique carbonyl (C=O) absorption band, which would likely differ in frequency from both the starting vinyl chloroformate and the final this compound product.

The following interactive data table summarizes the key infrared absorption bands that can be monitored to track the synthesis of this compound. By selecting a compound, its characteristic IR peaks are highlighted.

| Compound | Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|---|

| Diisopropylamine | N-H | Stretching | 3300 - 3500 (weak-medium) | Disappearance indicates consumption of the amine reactant. |

| Diisopropylamine | C-N | Stretching | 1250 - 1020 | Shift in position upon formation of the carbamate. |

| Vinyl Chloroformate | C=O (Chloroformate) | Stretching | 1780 - 1815 (strong) | Disappearance indicates consumption of the vinylating agent. |

| Vinyl Chloroformate | C=C (Vinyl) | Stretching | ~1645 | Present in reactant and product. |

| This compound | C=O (Carbamate) | Stretching | 1700 - 1730 (strong) | Appearance and increase in intensity indicate product formation. |

| This compound | C=C (Vinyl) | Stretching | ~1645 | Present in reactant and product; its relative intensity to the carbonyl band changes. |

| This compound | =C-H (Vinyl) | Stretching | >3000 | Appearance confirms the presence of the vinyl group in the product. |

| This compound | C-N | Stretching | 1350 - 1250 | Appearance of this band confirms the formation of the carbamate linkage. |